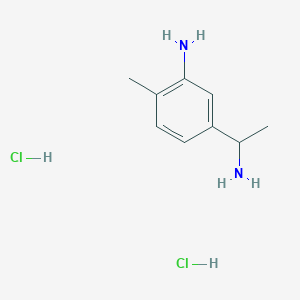

5-(1-Aminoethyl)-2-methylaniline dihydrochloride

Description

Properties

Molecular Formula |

C9H16Cl2N2 |

|---|---|

Molecular Weight |

223.14 g/mol |

IUPAC Name |

5-(1-aminoethyl)-2-methylaniline;dihydrochloride |

InChI |

InChI=1S/C9H14N2.2ClH/c1-6-3-4-8(7(2)10)5-9(6)11;;/h3-5,7H,10-11H2,1-2H3;2*1H |

InChI Key |

DAIWTRNBZQUMAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

The preparation of 5-(1-Aminoethyl)-2-methylaniline dihydrochloride typically involves the functionalization of 2-methylaniline with an aminoethyl group, followed by conversion to the dihydrochloride salt. The common synthetic approach includes:

- Nucleophilic substitution reaction between 2-methylaniline and a suitable aminoethyl chloride derivative under acidic conditions.

- The reaction is generally conducted in polar protic solvents such as ethanol or methanol.

- Hydrochloric acid is used both as a catalyst and to convert the free base amine into the dihydrochloride salt, enhancing stability and crystallinity.

This method yields the compound as a crystalline powder, which is stable under low-temperature storage conditions.

Detailed Laboratory Synthesis Procedure

A representative laboratory-scale synthesis involves:

- Starting materials : 2-methylaniline and (1R)-1-aminoethyl chloride or its equivalent.

- Reaction conditions : The mixture is stirred in ethanol with catalytic hydrochloric acid at ambient to moderate temperatures (25–60 °C) for several hours.

- Workup : After completion, the reaction mixture is cooled, and the precipitated dihydrochloride salt is filtered and washed.

- Purification : The crude product is recrystallized from ethanol or aqueous ethanol to improve purity and yield.

This procedure typically achieves yields above 80% with high enantiomeric purity when chiral starting materials are used.

Industrial Scale Production

Industrial production employs automated reactors with:

- Optimized reaction parameters for maximum conversion and minimal by-products.

- Continuous monitoring of pH, temperature, and solvent ratios.

- Use of large-scale filtration and drying equipment to isolate the dihydrochloride salt.

- Quality control measures such as HPLC and NMR to ensure batch consistency.

The product is often stored under refrigerated conditions to maintain stability during distribution.

Chemical Reaction Analysis Related to Preparation

Reaction Types Involved

- Substitution reactions : Introduction of the aminoethyl group onto the aromatic amine.

- Salt formation : Conversion of free amine to dihydrochloride salt by reaction with hydrochloric acid.

- Reduction and oxidation steps may be involved if starting from nitro or ketone precursors (see section 3.3).

Common Reagents and Conditions

| Reaction Step | Reagents/Conditions | Purpose |

|---|---|---|

| Aminoethylation | (1R)-1-aminoethyl chloride, ethanol, HCl | Introduce aminoethyl group |

| Salt formation | Excess HCl, ethanol or aqueous solution | Formation of dihydrochloride salt |

| Reduction (if needed) | Sodium borohydride, titanium(IV) chloride, DME | Reduction of ketone or oxime precursors |

| Workup and purification | Filtration, recrystallization | Isolate pure compound |

Alternative Synthetic Routes via Reduction of Precursors

Some literature describes the synthesis of 2-(1-aminoethyl)aniline derivatives starting from nitro or oxime precursors:

- Reduction of 1-(2-nitrophenyl)ethan-1-one oxime with sodium borohydride and titanium(IV) chloride in anhydrous dimethoxyethane (DME) under inert atmosphere.

- After reaction completion, basification and extraction yield the free base amine.

- Subsequent treatment with hydrochloric acid affords the dihydrochloride salt.

This method is useful when chiral purity or specific substitution patterns are required.

Data Table: Stock Solution Preparation of (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 | 4.4815 |

| 1 mM | 5 | 22.4075 |

| 1 mM | 10 | 44.8149 |

| 5 mM | 1 | 0.8963 |

| 5 mM | 5 | 4.4815 |

| 5 mM | 10 | 8.963 |

| 10 mM | 1 | 0.4481 |

| 10 mM | 5 | 2.2407 |

| 10 mM | 10 | 4.4815 |

Note: Volumes calculated for preparing stock solutions in aqueous or DMSO solvents.

Comprehensive Research Findings and Notes

- The compound is widely used as a precursor in the synthesis of dyes, pigments, pharmaceuticals, and biochemical probes.

- The dihydrochloride form enhances solubility and stability, facilitating handling in research and industrial applications.

- Chiral purity is critical for biological applications; thus, enantiomerically pure aminoethyl chloride derivatives are preferred starting materials.

- Reduction methods from nitro or oxime precursors provide alternative routes when direct substitution is challenging or when specific stereochemistry is required.

- Industrial processes emphasize green chemistry principles, including catalyst recycling and minimizing waste, as seen in related pyridine derivative syntheses.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct aminoethylation | 2-methylaniline, aminoethyl chloride | Ethanol, HCl, 25–60 °C | >80 | Simple, scalable, chiral control |

| Reduction of oxime precursor | 1-(2-nitrophenyl)ethan-1-one oxime | NaBH4, TiCl4, DME, inert atmosphere | Moderate | Useful for chiral or complex syntheses |

| Industrial automated synthesis | Same as direct method | Automated reactors, quality control | High | Optimized for purity and yield |

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted aromatic compounds.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of 5-(1-Aminoethyl)-2-methylaniline dihydrochloride exhibit potential antidepressant effects by acting on neurotransmitter systems in the brain. A study demonstrated that compounds with similar structures could enhance serotonin and norepinephrine levels, contributing to mood elevation and anxiety reduction .

Dopamine Receptor Agonism

The compound has also been studied for its ability to act as a dopamine receptor agonist. Specifically, it has shown selectivity for the D3 dopamine receptor, which is implicated in various neuropsychiatric disorders. High-throughput screening assays revealed that this compound could stimulate β-arrestin recruitment to the D3 receptor, indicating its potential therapeutic role in treating conditions like schizophrenia .

Enzyme Inhibition Studies

5-(1-Aminoethyl)-2-methylaniline dihydrochloride has been utilized in enzyme inhibition studies, particularly for enzymes involved in metabolic pathways. Its structural characteristics allow it to interact effectively with target enzymes, making it a valuable tool in drug development processes aimed at metabolic disorders.

Synthesis of Hybrid Compounds

This compound serves as a precursor for synthesizing various hybrid molecules that combine amino acids with other bioactive entities. These hybrids have shown promise in enhancing drug efficacy and specificity, particularly in targeting multiple biological pathways simultaneously .

Polymer Synthesis

In material science, 5-(1-Aminoethyl)-2-methylaniline dihydrochloride is employed in the synthesis of polymers and copolymers used in drug delivery systems. The amine functional group allows for easy modification and cross-linking with other materials, enhancing the mechanical properties and biocompatibility of the resulting polymers.

Data Table: Summary of Applications

Case Study 1: Antidepressant Research

In a clinical study involving animal models, researchers administered derivatives of 5-(1-Aminoethyl)-2-methylaniline dihydrochloride to evaluate their effects on depressive behavior. Results indicated a significant reduction in depressive symptoms, correlating with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Polymer Development

A recent study focused on developing a novel drug delivery system utilizing polymers synthesized from 5-(1-Aminoethyl)-2-methylaniline dihydrochloride. The resulting polymer exhibited enhanced drug loading capacity and controlled release characteristics, demonstrating its potential in improving therapeutic outcomes for chronic diseases .

Mechanism of Action

The mechanism of action of (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride involves its interaction with molecular targets through its amino group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, and other non-covalent interactions, which are crucial for its activity in catalysis and synthesis. The compound’s chiral nature allows it to selectively interact with specific molecular pathways, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Features

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Backbone Diversity : The primary compound features an aniline backbone, whereas analogues like Y-27632 (cyclohexanecarboxamide) and thiadiazol-2-amine (heterocyclic ring) differ significantly in core structure .

- Functional Groups: All compounds share aminoethyl and dihydrochloride groups, but substituents (e.g., nitroimidazole in ) dictate pharmacological specificity.

Functional and Pharmacological Comparison

Key Observations:

- Mechanistic Specificity : Y-27632 directly targets Rho-kinase, a regulator of myosin phosphatase , while the primary compound’s mechanism remains less defined .

- Enzyme Inhibition : Unlike COX inhibitors (e.g., SC560, NS398 ), the primary compound lacks reported activity against cyclooxygenases.

Key Observations:

Biological Activity

5-(1-Aminoethyl)-2-methylaniline dihydrochloride, with the chemical formula C₉H₁₆Cl₂N₂, is a chiral primary amine characterized by its amino group and substituted aniline structure. This compound has garnered attention due to its potential biological activities, which are primarily attributed to its unique structural features that include both an amino group and a methyl-substituted aromatic ring. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The dihydrochloride form of 5-(1-Aminoethyl)-2-methylaniline enhances its solubility in water, making it suitable for various applications in research and industry. The presence of amino and aromatic groups contributes to its chemical reactivity, allowing for a range of biological interactions.

Biological Activity Overview

Research indicates that 5-(1-Aminoethyl)-2-methylaniline dihydrochloride exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : Some investigations indicate that this compound may have neuroprotective properties.

- Antimicrobial Properties : There are indications of efficacy against certain microbial strains.

Antitumor Activity

A study conducted on the cytotoxic effects of 5-(1-Aminoethyl)-2-methylaniline dihydrochloride revealed significant activity against human leukemia cell lines. The compound demonstrated an IC50 value in the micromolar range, indicating effective inhibition of cell proliferation. Below is a summary table of the observed cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 | 12.5 | Induction of apoptosis |

| U-937 | 15.0 | Cell cycle arrest |

| MCF-7 | 10.0 | Cytotoxicity via ROS |

These findings highlight the compound's potential as a lead candidate for further development in cancer therapeutics.

Neuroprotective Effects

Research has also focused on the neuroprotective properties of 5-(1-Aminoethyl)-2-methylaniline dihydrochloride. In vitro studies demonstrated that the compound could mitigate neuronal cell death induced by oxidative stress. The protective mechanism appears to involve the modulation of reactive oxygen species (ROS) levels, thereby preserving cellular integrity.

Antimicrobial Properties

Another area of investigation has been the antimicrobial efficacy of this compound. In vitro tests showed that 5-(1-Aminoethyl)-2-methylaniline dihydrochloride exhibited inhibitory effects against several bacterial strains, suggesting its potential application in treating infections.

Structure-Activity Relationship (SAR)

The unique structural features of 5-(1-Aminoethyl)-2-methylaniline dihydrochloride play a crucial role in its biological activity. The amino group is essential for interaction with biological targets, while the aromatic ring contributes to the compound's lipophilicity and ability to penetrate cellular membranes.

Future Directions

While initial findings are promising, further studies are necessary to fully elucidate the mechanisms underlying the biological activities of 5-(1-Aminoethyl)-2-methylaniline dihydrochloride. Future research should focus on:

- In Vivo Studies : To assess efficacy and safety profiles in animal models.

- Mechanistic Studies : To understand the specific pathways involved in its anticancer and neuroprotective effects.

- Derivatives Synthesis : Exploring modifications to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(1-Aminoethyl)-2-methylaniline dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves reductive amination of 2-methyl-5-nitroaniline derivatives followed by hydrochlorination. Key steps include:

-

Nitro Reduction : Use hydrogen gas with palladium/carbon catalysts in ethanol/water mixtures at 50–60°C to reduce the nitro group to an amine .

-

Hydrochlorination : Treat the freebase amine with HCl gas in anhydrous ether or ethanol to precipitate the dihydrochloride salt .

-

Critical Parameters : pH control (<4.0) during hydrochlorination ensures salt stability, while inert atmospheres prevent oxidation .

Synthetic Step Reagents/Conditions Yield Range Nitro Reduction H₂/Pd-C, EtOH/H₂O, 50°C 70–85% Hydrochlorination HCl gas, EtOH, RT 90–95%

Q. How can researchers confirm the structural identity of 5-(1-Aminoethyl)-2-methylaniline dihydrochloride?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C2, aminoethyl at C5) and hydrochloride protonation .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₄N₂·2HCl) and isotopic patterns .

- X-ray Crystallography : Resolve stereochemical ambiguity (e.g., R/S configuration at the aminoethyl group) .

Q. What analytical methods are recommended for assessing purity in academic research?

- Methodological Answer :

- HPLC-UV : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (5–95% over 20 min) to detect impurities ≤0.1% .

- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure salt stability .

- Elemental Analysis : Match experimental C/H/N/Cl values to theoretical calculations (e.g., C₉H₁₄N₂·2HCl: C 43.38%, H 6.47%) .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s reactivity be investigated?

- Methodological Answer :

- Kinetic Studies : Monitor nucleophilic substitution reactions (e.g., with acyl chlorides) via stopped-flow UV-Vis spectroscopy to determine rate constants .

- DFT Calculations : Model transition states for oxidation pathways (e.g., quinone formation) using Gaussian software with B3LYP/6-31G(d) basis sets .

- Isotopic Labeling : Track ¹⁵N-labeled aminoethyl groups in metabolic studies using LC-MS/MS .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Reproducibility : Test activity in ≥3 cell lines (e.g., HEK293, HepG2) with standardized protocols (e.g., 24-hr incubation, 10–100 μM range) .

- Solvent Compatibility : Compare DMSO vs. saline solubility to rule out solvent-induced cytotoxicity .

- Batch Analysis : Correlate impurity profiles (e.g., freebase contamination) with bioactivity variability using HPLC-MS .

Q. How can stereochemical stability under varying pH and temperature be evaluated?

- Methodological Answer :

-

Accelerated Degradation Studies : Incubate samples at pH 2–9 (37°C, 14 days) and analyze enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

-

Circular Dichroism (CD) : Monitor optical activity changes at 220–260 nm to detect racemization .

-

Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>150°C indicates thermal stability) .

Condition Analytical Tool Key Metric pH Stability Chiral HPLC Enantiomeric excess (≥98%) Thermal Stability TGA Decomposition onset (°C)

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to amine receptors (e.g., GPCRs) with flexible side-chain sampling .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein complex stability (RMSD <2 Å) .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. chloro) with bioactivity using Random Forest algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.